

1-Chloro-2-ethyl-4-nitrobenzene chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

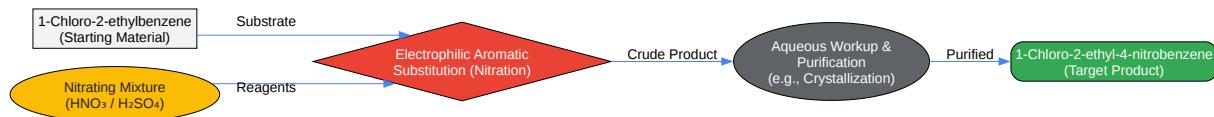
Compound Name: 1-Chloro-2-ethyl-4-nitrobenzene

Cat. No.: B3268797

[Get Quote](#)

An In-Depth Technical Guide to **1-Chloro-2-ethyl-4-nitrobenzene**

Introduction


1-Chloro-2-ethyl-4-nitrobenzene is a substituted aromatic compound of significant interest in synthetic organic chemistry. As a member of the chlorinated nitroaromatic family, it serves as a versatile intermediate for the synthesis of a wide array of more complex molecules, including dyes, agrochemicals, and pharmaceutical agents.^[1] The specific arrangement of the chloro, ethyl, and nitro functional groups on the benzene ring imparts a unique set of chemical properties and reactivity patterns. The electron-withdrawing nature of the nitro group, positioned para to the chlorine atom, critically activates the molecule for nucleophilic aromatic substitution, while the nitro group itself is amenable to reduction, providing a pathway to valuable aniline derivatives.

This guide provides a comprehensive technical overview of **1-Chloro-2-ethyl-4-nitrobenzene**, covering its fundamental chemical and physical properties, plausible synthetic routes, spectroscopic signature, key reactivity, and safety considerations. The content is tailored for researchers, scientists, and drug development professionals who require a deep, mechanistically-grounded understanding of this compound for application in their work.

Molecular Structure and Chemical Identifiers

A precise understanding of a molecule begins with its structure and universally recognized identifiers. These elements form the basis for its nomenclature, database retrieval, and

interpretation of its chemical behavior.

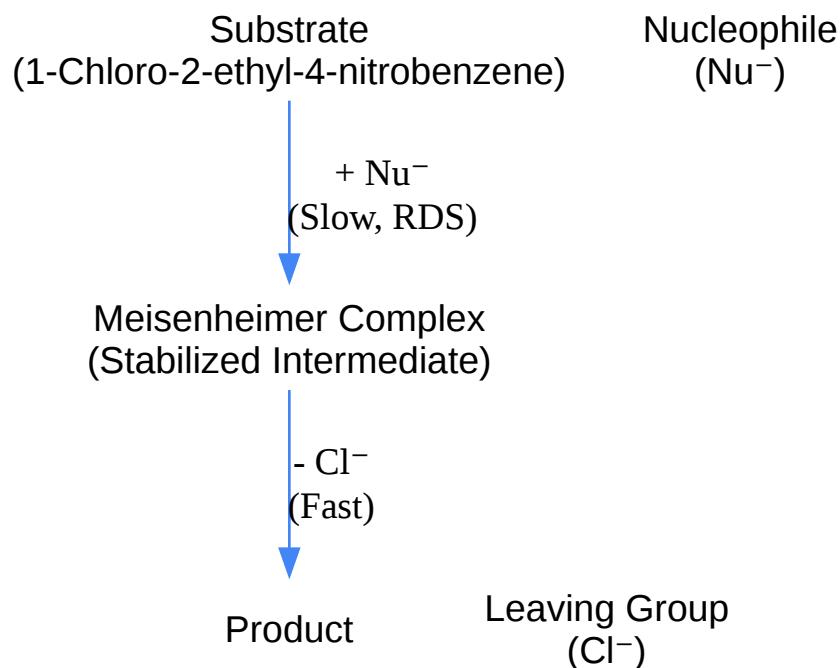
[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **1-Chloro-2-ethyl-4-nitrobenzene**.

Experimental Protocol: Conceptual Step-by-Step Methodology

- Reactor Setup: To a cooled (0-5 °C) reaction vessel equipped with a stirrer and dropping funnel, charge concentrated sulfuric acid.
- Formation of Nitrating Mixture: Slowly add concentrated nitric acid to the sulfuric acid with continuous stirring and cooling, maintaining the temperature below 10 °C.
- Substrate Addition: Add 1-chloro-2-ethylbenzene dropwise to the nitrating mixture, ensuring the reaction temperature does not exceed 10-15 °C. The slow addition is crucial to control the exothermic nature of the reaction.
- Reaction: After the addition is complete, allow the mixture to stir at room temperature for a specified period (e.g., 2-4 hours) to ensure complete conversion.
- Quenching: Carefully pour the reaction mixture over crushed ice to quench the reaction and precipitate the crude product.
- Isolation and Purification: Isolate the solid product by filtration, wash with cold water until the filtrate is neutral, and then with a dilute sodium bicarbonate solution. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Reactivity and Mechanistic Insights


The chemical reactivity of **1-Chloro-2-ethyl-4-nitrobenzene** is dominated by the interplay between the chloro, ethyl, and nitro groups.

Nucleophilic Aromatic Substitution (S_nAr)

The most significant reaction pathway for this molecule is Nucleophilic Aromatic Substitution (S_nAr). The presence of the strongly electron-withdrawing nitro group para to the chlorine atom activates the aryl chloride towards attack by nucleophiles. This is a classic example of the addition-elimination mechanism.

Causality of Reactivity:

- Activation: The nitro group's strong inductive (-I) and resonance (-M) effects withdraw electron density from the aromatic ring, making the carbon atom bonded to the chlorine (C1) highly electrophilic and susceptible to nucleophilic attack.
- Intermediate Stabilization: Crucially, the nitro group stabilizes the negatively charged intermediate, known as the Meisenheimer complex, through resonance. The negative charge can be delocalized onto the oxygen atoms of the nitro group. This stabilization significantly lowers the activation energy of the reaction. [2][3] The ortho and para positions relative to the nitro group are most effective for this stabilization.

[Click to download full resolution via product page](#)

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (S_nAr).

This reactivity makes **1-Chloro-2-ethyl-4-nitrobenzene** a valuable precursor for introducing a variety of functional groups (e.g., -OH, -OR, -NHR, -SR) at the C1 position by reacting it with the corresponding nucleophiles.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amine (amino group), providing a synthetic entry to 4-chloro-3-ethylaniline. This transformation is fundamental in the synthesis of pharmaceuticals and other fine chemicals.

Common Reduction Protocols:

- Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as Palladium on carbon (Pd/C) or Platinum oxide (PtO₂). This is a clean and efficient method.
- Metal-Acid Reduction: Classic methods using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).

The resulting aniline derivative is a key building block. The amino group can undergo a vast range of reactions, including diazotization, acylation, and alkylation, further expanding the synthetic utility of the original scaffold.

Predicted Spectroscopic Profile

While experimental spectra for this specific molecule are not readily available, a detailed prediction of its spectroscopic characteristics can be made based on its structure. This is an essential skill for structure verification and reaction monitoring.

Table 3: Predicted Spectroscopic Data

Spectroscopy Type	Predicted Characteristics
¹ H NMR	<ul style="list-style-type: none">- Ethyl Group: A triplet (CH_3, ~1.2 ppm) and a quartet (CH_2, ~2.7 ppm).- Aromatic Protons: Three distinct signals in the downfield region (7.5-8.5 ppm). Expect a doublet for the proton ortho to the nitro group, a doublet of doublets for the proton between the nitro and chloro groups, and a doublet for the proton ortho to the chloro group, with coupling constants characteristic of ortho and meta relationships.
¹³ C NMR	<ul style="list-style-type: none">- Ethyl Group: Two signals in the aliphatic region (~15 ppm for CH_3, ~25 ppm for CH_2).- Aromatic Carbons: Six distinct signals in the aromatic region (120-150 ppm). The carbons attached to the nitro group and chlorine will be significantly shifted.
IR Spectroscopy	<ul style="list-style-type: none">- C-H stretch (aromatic): ~3100-3000 cm^{-1}.- C-H stretch (aliphatic): ~2975-2850 cm^{-1}.- Aromatic C=C stretch: ~1600 cm^{-1} and ~1475 cm^{-1}.- Asymmetric NO_2 stretch: Strong peak at ~1530 cm^{-1}.- Symmetric NO_2 stretch: Strong peak at ~1350 cm^{-1}.- C-Cl stretch: ~1100-1000 cm^{-1}.
Mass Spectrometry	<ul style="list-style-type: none">- Molecular Ion (M^+): A prominent peak at m/z 185.- Isotope Peak ($\text{M}+2$): A peak at m/z 187 with approximately one-third the intensity of the M^+ peak, characteristic of the presence of a single chlorine atom ($^{35}\text{Cl}/^{37}\text{Cl}$).- Key Fragments: Loss of NO_2 (m/z 139), loss of the ethyl group (C_2H_5, m/z 156), and subsequent fragmentations.

Safety and Handling

No specific material safety data sheet (MSDS) is available for **1-Chloro-2-ethyl-4-nitrobenzene**. Therefore, safety protocols must be based on data for structurally similar and hazardous compounds, such as 1-chloro-4-nitrobenzene and 1-chloro-2-nitrobenzene. [4] [5] These compounds are classified as toxic and pose significant health risks.

Table 4: Hazard Profile based on Analogous Compounds

Hazard Category	Description	Precautionary Statement
Acute Toxicity	Toxic if swallowed, in contact with skin, or if inhaled. [4]	P264, P270, P280, P301+P310
Carcinogenicity	Suspected of causing cancer.	P201, P202, P308+P313
Mutagenicity	Suspected of causing genetic defects. [4]	P201, P202, P308+P313
Organ Toxicity	May cause damage to organs through prolonged or repeated exposure. [4]	P260
Environmental Hazard	Toxic to aquatic life with long-lasting effects. [4]	P273, P391

Handling and Storage Protocol:

- Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.
- Engineering Controls: Ensure adequate ventilation to minimize inhalation of dust or vapors.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases. [4] Store locked up.
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This compound should be treated as hazardous waste.

Conclusion

1-Chloro-2-ethyl-4-nitrobenzene is a strategically functionalized aromatic compound with significant potential as a synthetic intermediate. Its value lies in the predictable and versatile reactivity conferred by its substituent pattern. The activation of the C-Cl bond towards nucleophilic aromatic substitution by the para-nitro group, combined with the potential for reducing the nitro group to an amine, opens up numerous pathways for molecular elaboration. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for leveraging its full potential in research, drug discovery, and the development of novel chemical entities. As with all chlorinated nitroaromatics, strict adherence to safety protocols is mandatory when handling this compound.

References

- PubChem. (n.d.). 1-(2-Chloroethyl)-4-nitrobenzene. National Center for Biotechnology Information.
- PubChem. (n.d.). **1-Chloro-2-ethyl-4-nitrobenzene**. National Center for Biotechnology Information.
- Loba Chemie. (2019, January 17). 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS.
- PubChem. (n.d.). 1-Chloro-4-ethyl-2-nitro-benzene. National Center for Biotechnology Information.
- Sdfine. (n.d.). 1-chloro-2-nitrobenzene Safety Data Sheet.
- PubChem. (n.d.). 4-Chloro-1-ethyl-2-nitrobenzene. National Center for Biotechnology Information.
- Filo. (2025, October 7). The reaction of 1-chloro-2-nitrobenzene with aqueous potassium....
- MDPI. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molecules.
- ResearchGate. (2025, October 16). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.
- CPACheM. (2022, November 24). Safety data sheet for 1-Chloro-4-nitrobenzene.
- ResearchGate. (n.d.). Synthesis of 1-chloro-2-methyl-4-nitrobenzene (3).
- The Daily Texan. (1982, July 1). Newspaper Archive.
- Chegg. (2021, January 31). Use stability factors to explain why 1-chloro-4-nitrobenzene is more reactive....

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene [mdpi.com]
- 2. Question 5 The reaction of 1-chloro-2-nitrobenzene with aqueous potassium.. [askfilo.com]
- 3. Solved 4.3 Use stability factors to explain why | Chegg.com [chegg.com]
- 4. lobachemie.com [lobachemie.com]
- 5. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [1-Chloro-2-ethyl-4-nitrobenzene chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3268797#1-chloro-2-ethyl-4-nitrobenzene-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com